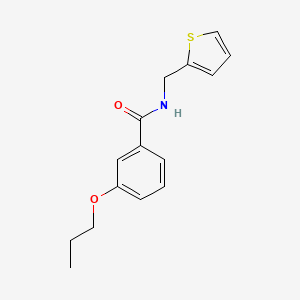

![molecular formula C14H11ClF3N3OS B4583488 N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)

N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

説明

The compound N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide is a synthetic chemical with potential applications in various fields due to its unique molecular structure. It contains a pyrimidinyl ring, a thioacetamide group, and trifluoromethyl and chloro-methylphenyl substituents, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of aniline derivatives with phosphoryl chloride (POCl3) in an acetate medium or similar conditions. This method may be applicable to the target compound by adjusting the starting materials to include the specific chloro-methylphenyl and trifluoromethyl-pyrimidinyl derivatives needed for its synthesis (Ping, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various spectroscopic techniques, including NMR, IR, and X-ray diffraction analysis. These compounds typically exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing the structure (Subasri et al., 2016).

科学的研究の応用

Antiasthma Potential

A study identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derived through a series of chemical reactions involving arylamidines and sodium ethyl formylacetate, among others, as active mediator release inhibitors, suggesting potential antiasthma applications. Following structure-activity evaluation, several compounds were highlighted for further pharmacological and toxicological study, emphasizing their relevance in developing antiasthma treatments (Medwid et al., 1990).

Pharmacokinetics and Disposition

The thiouracil derivative PF-06282999, which includes the N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide structure, has been investigated for its irreversible inactivation of myeloperoxidase, potentially treating cardiovascular diseases. Studies across animals and humans indicated a preference for elimination via nonmetabolic routes, with renal excretion being a major clearance mechanism in humans (Dong et al., 2016).

Antimicrobial and Cytotoxic Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through reactions involving o-phenylenediamine and cyanogen bromide, showed significant antibacterial and cytotoxic properties in vitro. This research underscores the compound's potential in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).

Herbicide Activity and Metabolism

Research on chloroacetamide herbicides, including acetochlor and its metabolites, highlights the complex metabolic pathways leading to their bioactivation and potential carcinogenicity. Studies comparing human and rat liver microsomes' metabolism of these compounds contribute to understanding their environmental impact and safety profile (Coleman et al., 2000).

特性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3OS/c1-8-2-3-9(15)6-10(8)20-12(22)7-23-13-19-5-4-11(21-13)14(16,17)18/h2-6H,7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRIYQGISPYKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

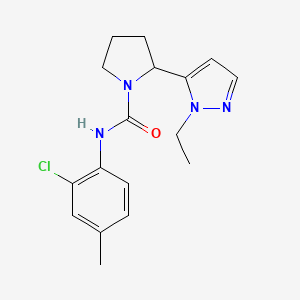

![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)

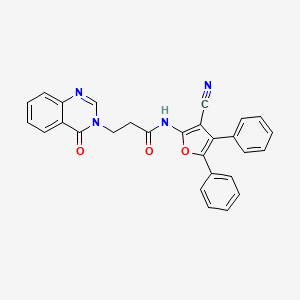

![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)

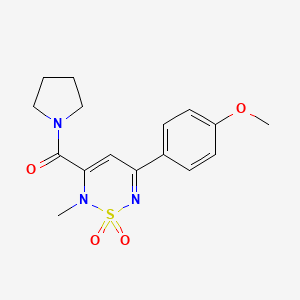

![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)

![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)

![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)

![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)